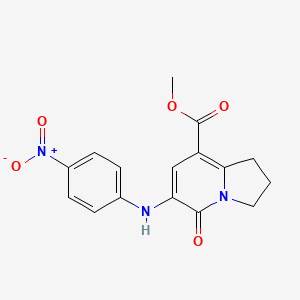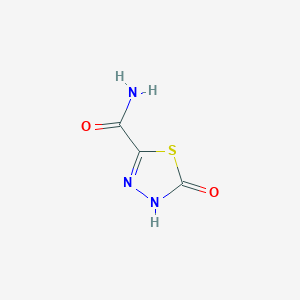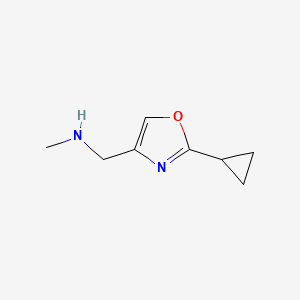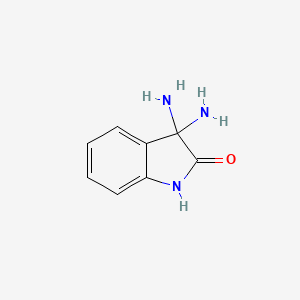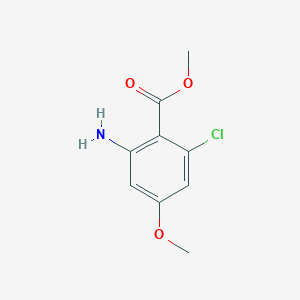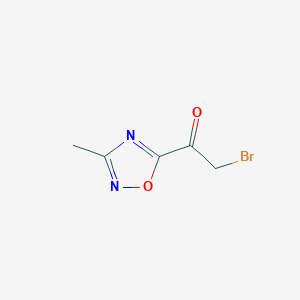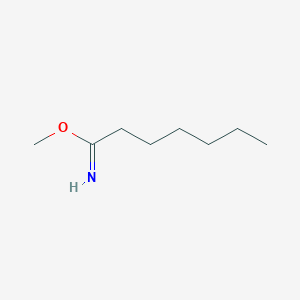
Methylheptanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylheptanimidate is an organic compound belonging to the class of imidates Imidates are known for their unique electronic reactivity, which makes them versatile synthons in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
Methylheptanimidate can be synthesized through several synthetic routes. One common method involves the reaction of heptanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then converted to the imidate by treatment with ammonia or an amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions followed by imidation. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methylheptanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidates depending on the nucleophile used.
科学的研究の応用
Methylheptanimidate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of N-heterocycles, which are important in pharmaceuticals and agrochemicals.
Biology: It has been explored for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to investigate its potential as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which methylheptanimidate exerts its effects involves its ability to act as both an electrophile and a nucleophile. This dual reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Ethylheptanimidate: Similar in structure but with an ethyl group instead of a methyl group.
Propylheptanimidate: Contains a propyl group, offering different reactivity and properties.
Butylheptanimidate: Features a butyl group, which can influence its chemical behavior.
Uniqueness
Methylheptanimidate is unique due to its specific reactivity profile, which makes it suitable for certain synthetic applications that other imidates may not be as effective for. Its balance of electrophilic and nucleophilic properties allows for versatile use in various chemical reactions.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
methyl heptanimidate |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7-8(9)10-2/h9H,3-7H2,1-2H3 |
InChIキー |
LBPGZPRKAPOIPT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)

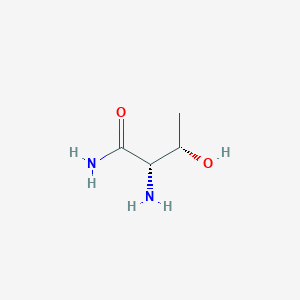
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
